molecular formula C73H134N4O31 B13388238 GM1-Ganglioside

GM1-Ganglioside

Cat. No.: B13388238
M. Wt: 1563.9 g/mol
InChI Key: XKTKEUMFELHBSG-CHKFDBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: GM1-Ganglioside can be synthesized through various methods. One common approach involves the extraction of gangliosides from animal brain tissues, followed by purification. For instance, gangliosides can be extracted using supercritical carbon dioxide extraction and then converted to this compound using immobilized sialidase . The purification process often involves reverse-phase silica gel chromatography .

Industrial Production Methods: In industrial settings, this compound is typically isolated from bovine or porcine brain tissues. The extraction process involves solvent extraction and fractionation methods, followed by high-performance liquid chromatography (HPLC) for final purification . This method ensures high purity and yield of this compound suitable for clinical applications.

Chemical Reactions Analysis

Types of Reactions: GM1-Ganglioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research or therapeutic purposes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Properties

Molecular Formula

C73H134N4O31

Molecular Weight

1563.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46+,47-,48-,49-,50-,51-,53-,54-,55-,56+,57+,58+,59-,60-,61-,62-,63-,64+,65-,66-,67-,68+,69-,70+,71+,73+;/m1./s1

InChI Key

XKTKEUMFELHBSG-CHKFDBMMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N

Origin of Product

United States

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